![molecular formula C6H3F3O9S3 B14783470 3,5-Bis[(fluorosulfonyl)oxy]phenyl sulfurofluoridate](/img/structure/B14783470.png)
3,5-Bis[(fluorosulfonyl)oxy]phenyl sulfurofluoridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis[(fluorosulfonyl)oxy]phenyl sulfurofluoridate is a chemical compound with the molecular formula C6H3F3O9S3 It is known for its unique structure, which includes fluorosulfonyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[(fluorosulfonyl)oxy]phenyl sulfurofluoridate typically involves the introduction of fluorosulfonyl groups to a phenyl ring. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This method is efficient and concise, allowing for the formation of sulfonyl fluorides . The reaction conditions often involve the use of sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorosulfonylation processes. These processes are designed to be efficient and cost-effective, utilizing readily available reagents and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis[(fluorosulfonyl)oxy]phenyl sulfurofluoridate undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorosulfonyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sulfuryl fluoride, fluorosulfonyl radicals, and other electrophilic fluorinating agents . The reaction conditions often involve controlled temperatures and the presence of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation reactions could produce sulfonyl fluorides with different functional groups.
Scientific Research Applications
3,5-Bis[(fluorosulfonyl)oxy]phenyl sulfurofluoridate has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of sulfonyl fluorides.
Chemical Biology: The compound is utilized in bioorthogonal chemistry and click chemistry, enabling the labeling and modification of biomolecules.
Drug Discovery: Its unique reactivity makes it a valuable tool in the development of new pharmaceuticals and therapeutic agents.
Materials Science: The compound is used in the synthesis of advanced materials with specific properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-Bis[(fluorosulfonyl)oxy]phenyl sulfurofluoridate involves its ability to act as an electrophilic fluorinating agent. The fluorosulfonyl groups can react with nucleophiles, leading to the formation of new covalent bonds. This reactivity is exploited in various chemical transformations, including the formation of sulfonyl fluorides and other functionalized molecules .
Comparison with Similar Compounds
Similar Compounds
Sulfuryl Fluoride (SO2F2): A commonly used fluorinating agent with similar reactivity.
1,3-Benzenedisulfonyl Fluoride: Another compound with sulfonyl fluoride groups attached to a benzene ring.
4-(Fluorosulfonyl)benzoic Acid: A related compound with a single fluorosulfonyl group attached to a benzoic acid moiety.
Uniqueness
3,5-Bis[(fluorosulfonyl)oxy]phenyl sulfurofluoridate is unique due to its multiple fluorosulfonyl groups, which enhance its reactivity and versatility in chemical synthesis. This makes it a valuable reagent in various scientific research applications, particularly in the fields of organic synthesis and chemical biology .
Properties
Molecular Formula |
C6H3F3O9S3 |
|---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
1,3,5-tris(fluorosulfonyloxy)benzene |
InChI |
InChI=1S/C6H3F3O9S3/c7-19(10,11)16-4-1-5(17-20(8,12)13)3-6(2-4)18-21(9,14)15/h1-3H |
InChI Key |
APNCGSGUHPIVKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1OS(=O)(=O)F)OS(=O)(=O)F)OS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


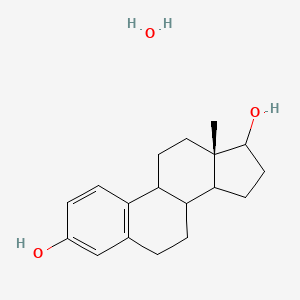
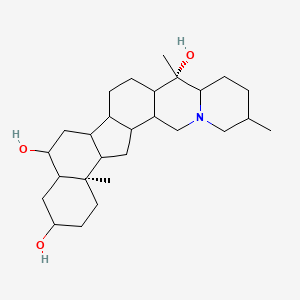
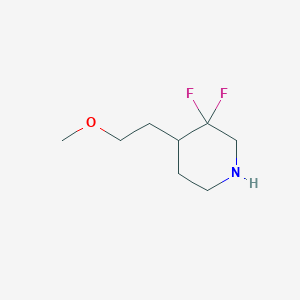

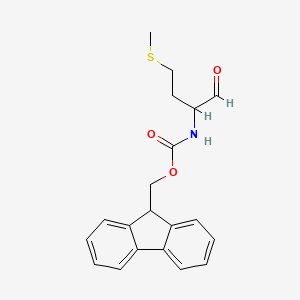
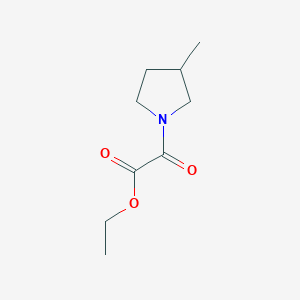
![4-(1-Benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)-N-(4-hydroxyphenyl)benzamide](/img/structure/B14783429.png)
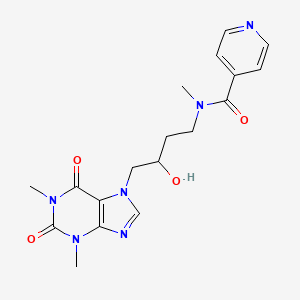
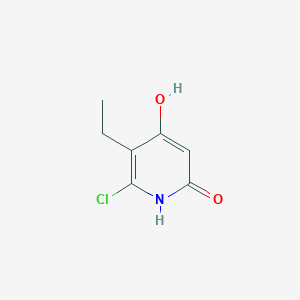
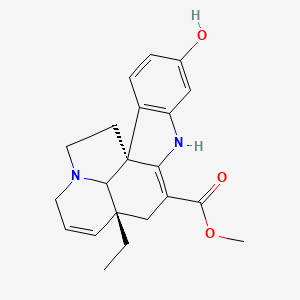
![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]propanamide](/img/structure/B14783447.png)
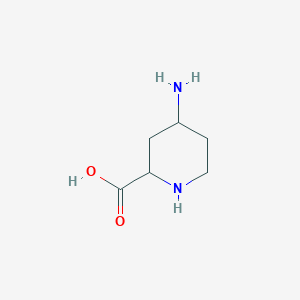
![Methyl 2-[(2S)-7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetate](/img/structure/B14783451.png)
![N-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide](/img/structure/B14783471.png)
